Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate
Description
Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to a benzene ring, which is further substituted with a methoxyethoxy group and a sulfonylcarbamate group
Properties
CAS No. |
82021-00-9 |
|---|---|
Molecular Formula |
C16H17NO6S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
phenyl N-[2-(2-methoxyethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO6S/c1-21-11-12-22-14-9-5-6-10-15(14)24(19,20)17-16(18)23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
WNHDOTKMULNXJD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]urea
- Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]thiocarbamate
- Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]amide
Uniqueness
Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
